(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
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Overview
Description
(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features a unique structure combining furan, imidazo, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide. This thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan, imidazo, and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce various alcohols or amines.
Scientific Research Applications
(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Shares a similar pyridine and furan structure but lacks the imidazo ring.
N-Methyl-5-(3-pyridinyl)-2-furanmethanamine: Contains a furan and pyridine ring but differs in the substitution pattern and lacks the imidazo ring.
Uniqueness
(3-(Furan-2-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its combination of furan, imidazo, and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N4O |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
[3-(furan-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]methanamine |
InChI |
InChI=1S/C12H12N4O/c13-7-11-15-10-4-1-5-14-12(10)16(11)8-9-3-2-6-17-9/h1-6H,7-8,13H2 |
InChI Key |
GQFHOKPNWNWTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=N2)CN)CC3=CC=CO3 |
Origin of Product |
United States |
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